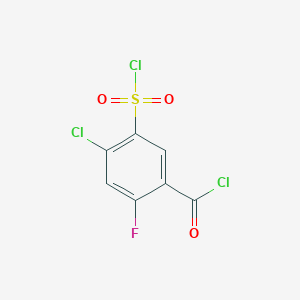

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

CAS No.: 1602712-84-4

Cat. No.: VC11685346

Molecular Formula: C7H2Cl3FO3S

Molecular Weight: 291.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1602712-84-4 |

|---|---|

| Molecular Formula | C7H2Cl3FO3S |

| Molecular Weight | 291.5 g/mol |

| IUPAC Name | 4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride |

| Standard InChI | InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H |

| Standard InChI Key | LRQAQLKSYUHFOH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is distinguished by its substitution pattern: a chlorine atom at position 4, a chlorosulfonyl group (-SOCl) at position 5, and a fluorine atom at position 2 of the benzoyl chloride scaffold . Its IUPAC name, 4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride, reflects this arrangement. The compound’s SMILES notation, C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl, and InChIKey (LRQAQLKSYUHFOH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 291.5 g/mol | |

| CAS Number | 1602712-84-4 | |

| IUPAC Name | 4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride |

Synthesis and Manufacturing Processes

Catalytic Chlorination and Sulfonylation

A patented method for synthesizing analogous benzoyl chlorides involves two stages:

-

Chlorination: 2,4-dichlorofluorobenzene reacts with carbon tetrachloride in the presence of a composite zeolite solid super acid catalyst (e.g., phosphotungstic acid/ZrO) to form 2,4-bis-chloro-5-fluorotrichlorotoluene .

-

Hydrolysis: The intermediate undergoes hydrolysis with deionized water at 20–40°C, yielding the benzoyl chloride derivative .

This approach avoids traditional thionyl chloride-mediated acylation, reducing byproduct formation and simplifying purification .

Process Optimization

Key parameters influencing yield include:

-

Catalyst Load: 8–16 g of catalyst per 0.2 mol substrate achieves 86% yield .

-

Temperature Control: Reflux conditions (≈100°C) during chlorination prevent incomplete conversion .

-

Solvent Selection: Tetrachloroethylene serves as a non-polar solvent, enhancing reaction homogeneity .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is typically a pale yellow liquid with a boiling point of 143–144°C at 35 mmHg . It exhibits limited solubility in water but dissolves readily in dimethyl sulfoxide (DMSO) and chlorinated solvents .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 143–144°C (35 mmHg) | |

| Density | ~1.6 g/cm (estimated) | – |

| Solubility in DMSO | Highly soluble |

Reactivity Profile

The chlorosulfonyl (-SOCl) and benzoyl chloride (-COCl) groups render the compound highly electrophilic. It undergoes nucleophilic substitution with amines to form sulfonamides and benzamides, respectively .

Applications in Pharmaceutical and Materials Science

Drug Intermediate Synthesis

The compound is a precursor to ciprofloxacin and triperidol, where its sulfonyl chloride moiety facilitates sulfonamide bond formation . Recent studies explore its utility in covalent inhibitor design, targeting protease enzymes in antiviral therapies .

Specialty Polymers and Agrochemicals

In materials science, it serves as a crosslinking agent for high-performance polymers resistant to thermal degradation . Agrochemically, derivatives act as herbicides by inhibiting acetolactate synthase .

| Precaution | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat | |

| Ventilation | Fume hood with >0.5 m/s airflow | |

| Spill Management | Neutralize with sodium bicarbonate |

Environmental Impact

The compound’s hydrolysis in water releases HCl and SO, necessitating pH-adjusted waste treatment .

Recent Advancements and Future Directions

Advances in solid acid catalysis (e.g., zeolite-based systems) promise greener synthesis routes with reduced waste . Computational modeling of reaction mechanisms could further optimize catalyst design, while bioconjugation studies may expand its role in targeted drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume